molecular formula C13H17NO6S B2923685 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid CAS No. 866156-09-4

2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid

Cat. No.: B2923685
CAS No.: 866156-09-4
M. Wt: 315.34
InChI Key: UEJCLSLQYRTJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the sources I have access to .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its boiling point, melting point, and density, are not explicitly mentioned in the sources I have access to .

Scientific Research Applications

Synthesis of Biodegradable Polyesteramides

Research has explored the synthesis of biodegradable polyesteramides with pendant functional groups using derivatives similar to 2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid. These compounds were prepared with varying yields and used to obtain polyesteramides via ring-opening copolymerization. The molecular weight of the resulting copolymers ranged significantly, demonstrating the compound's utility in creating materials with tailored properties (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Oxidative Cyclization to Benzocarbazoloquinones

Another application involves the conversion of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, a compound structurally related to this compound, into benzocarbazoloquinones. This process includes oxidative cyclization, showcasing the role of similar compounds in synthetic organic chemistry (W. Rajeswaran, P. Srinivasan, 1994).

Corrosion Inhibition in Near Neutral Media

In the field of corrosion science, the derivatives of similar compounds have been studied for their efficiency as corrosion inhibitors for steel in neutral solutions. These studies have found that carboxylic acid-based inhibitors, including those derived from morpholine salts, significantly inhibit the anodic partial reaction, favoring the passivation of the electrode. This research highlights the compound's potential application in corrosion prevention technologies (P. Agarwal, D. Landolt, 1998).

Surfactant Substrates via Hydroaminomethylation

The compound has also found use in the synthesis of surfactant substrates. Through the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines, including morpholine, researchers have achieved good to excellent yields. This process illustrates the compound's versatility in producing various chemical structures with potential applications in surfactants (A. Behr, M. Fiene, C. Buss, P. Eilbracht, 2000).

Radioligand Synthesis for Imaging

Moreover, similar compounds have been utilized in the synthesis of radioligands for imaging the norepinephrine transporter with positron emission tomography (PET), demonstrating their significance in medical research and diagnostic applications (Kuo‐Shyan Lin, Yu-Shin Ding, 2004).

Mechanism of Action

The mechanism of action of “2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” is not explicitly mentioned in the sources I have access to .

Safety and Hazards

The safety data sheet for “2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” suggests that in case of skin contact, one should remove any contaminated clothing and shoes and wash with plenty of soap .

Future Directions

The future directions for the research and application of “2-Ethoxy-5-(morpholinosulfonyl)benzenecarboxylic acid” are not explicitly mentioned in the sources I have access to .

Properties

IUPAC Name

2-ethoxy-5-morpholin-4-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c1-2-20-12-4-3-10(9-11(12)13(15)16)21(17,18)14-5-7-19-8-6-14/h3-4,9H,2,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJCLSLQYRTJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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